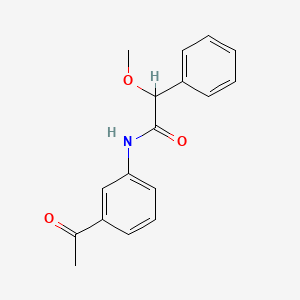

![molecular formula C14H15F3N4S B4023461 N-[3-(1H-咪唑-1-基)丙基]-N'-[3-(三氟甲基)苯基]硫脲](/img/structure/B4023461.png)

N-[3-(1H-咪唑-1-基)丙基]-N'-[3-(三氟甲基)苯基]硫脲

描述

Synthesis Analysis

The synthesis of thiourea derivatives, including compounds similar to N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]thiourea, often involves oxidative S-N bond formation strategies. For example, an efficient synthesis method for 3-substituted-5-arylamino-1,2,4-thiadiazoles through intramolecular oxidative S-N bond formation of imidoyl thioureas has been reported. This method utilizes phenyliodine(III) bis(trifluoroacetate), highlighting a metal-free approach, broad substrate scope, very short reaction times, good to excellent yields, and the use of simple starting materials (Mariappan et al., 2016).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by X-ray crystallography and spectroscopic methods. For instance, a study on 1-(Methyldithiocarbonyl)imidazole indicated its efficacy as a thiocarbonyl transfer reagent for the synthesis of substituted thioureas, providing insights into the molecular arrangement and interaction within these compounds (Mohanta et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving thioureas demonstrate the compound's versatility in organic synthesis. For example, the regioselective oxidative C–H functionalization synthesis of N-(Pyridin-2-yl)benzo[d]thiazol-2-amines from heteroaryl-thioureas, using phenyliodine(III) bis(trifluoroacetate) as the oxidant, showcases the potential for creating biologically potent molecules through a metal-free approach with a broad substrate scope (Mariappan et al., 2016).

Physical Properties Analysis

The physical properties of thiourea derivatives are often studied through spectroscopic techniques. A study involving spectroscopic characterization and density functional theory (DFT) calculations on 1-[3-(1H-imidazol-1-yl)propyl]-3-phenylthiourea provided insights into the vibrational wave numbers, molecular structure parameters, and nonlinear optical properties, highlighting the molecule's charge transfer possibilities (War et al., 2017).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, such as reactivity and interaction with other molecules, can be assessed through computational studies. Molecular dynamics simulations and DFT calculations have been employed to explore the reactive and optoelectronic properties of compounds like 1-[3-(1H-imidazol-1-yl)propyl]-3-phenylthiourea, providing valuable information on their stability, charge distribution, and potential applications (War et al., 2017).

科学研究应用

阿尔茨海默病检测的放射性谷氨酰环化酶抑制剂

该化合物作为放射性谷氨酰环化酶抑制剂 [11C]PBD150 的一部分,在淀粉样蛋白 β 聚集之前就被评估了其检测阿尔茨海默病的潜力。尽管它不能渗透血脑屏障,但它在小鼠中的治疗效果表明在中枢神经系统之外有其他作用机制 (Allen F. Brooks 等人,2015 年)。

合成和生物活性研究

该化合物已参与各种衍生物的合成和评估,用于生物活性。例如,它已用于通过分子内氧化 S-N 键形成合成 3-取代 5-氨基-1,2,4-噻二唑,展示了一种无金属方法,具有广泛的底物范围和高产率 (A. Mariappan 等人,2016 年)。类似地,合成了 N-(吡啶-2-基)苯并[d]噻唑-2-胺,展示了该化合物在生产生物活性衍生物中的效用 (A. Mariappan 等人,2016 年)。

区域选择性环化研究

关于涉及该化合物的环化反应的区域选择性的研究为潜在药物的创建提供了见解,强调了通过现代研究方法确认合成化合物的结构的重要性 (L. Perekhoda 等人,2017 年)。

细胞毒性和抗艾滋病毒研究

合成了一系列包含该化合物的衍生物,并评估了它们对 MT-4 细胞的细胞毒性和抗艾滋病毒特性。这些研究有助于了解该化合物在设计新型生物活性类似物中的潜力 (Anna Bielenica 等人,2017 年)。

光谱和 DFT 研究

已经对该化合物的衍生物进行了光谱表征和密度泛函理论 (DFT) 计算,评估了它们的反应性和光电特性。这些研究为理解该化合物的物理和化学特性提供了基础,为在各个领域的进一步应用提供了依据 (J. A. War 等人,2017 年)。

属性

IUPAC Name |

1-(3-imidazol-1-ylpropyl)-3-[3-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4S/c15-14(16,17)11-3-1-4-12(9-11)20-13(22)19-5-2-7-21-8-6-18-10-21/h1,3-4,6,8-10H,2,5,7H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXYTKRGLGDCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=S)NCCCN2C=CN=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4023380.png)

![5-(4-fluorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4023392.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B4023401.png)

![N-allyl-2-imino-5-oxo-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4023403.png)

![N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4023425.png)

![N-(3-chloro-4-methylphenyl)-2-[(2-furylmethyl)amino]-5-nitrobenzamide](/img/structure/B4023428.png)

![3-[(2,4-dichlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4023430.png)

![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4023445.png)

![1-benzyl-2-imino-N-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4023453.png)

![1-(3-fluoro-4-{4-[(4-fluorophenoxy)acetyl]-1-piperazinyl}phenyl)-1-propanone](/img/structure/B4023476.png)